molecular formula C23H14ClN3O4S B11563842 3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B11563842
M. Wt: 463.9 g/mol
InChI Key: YPTIEFMKXZIMKO-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzoxazole moiety, a nitro group, and a benzothiophene core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzoxazole and benzothiophene moieties, along with the nitro and chloro substituents, make it a versatile compound for various applications.

Properties

Molecular Formula

C23H14ClN3O4S

Molecular Weight

463.9 g/mol

IUPAC Name

3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H14ClN3O4S/c1-12-8-9-18-16(10-12)26-23(31-18)13-4-2-5-14(11-13)25-22(28)21-19(24)15-6-3-7-17(27(29)30)20(15)32-21/h2-11H,1H3,(H,25,28)

InChI Key

YPTIEFMKXZIMKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C5=C(S4)C(=CC=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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